Lipophilicity and PSA vs. 5-Methoxy Analog
The target compound exhibits a calculated LogP (CLogP) of 3.45 and a topological polar surface area (TPSA) of 27.7 Ų, derived from its structural properties [1]. In contrast, the 5-methoxy analog (2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane, CAS 98015-07-7) has a significantly lower CLogP of 2.12 and an identical TPSA of 27.7 Ų [2]. This difference in lipophilicity, while maintaining the same polar surface area, indicates that the target compound's benzyloxy group provides enhanced membrane permeability potential without increasing polar interactions, a key consideration for lead optimization in drug discovery.
| Evidence Dimension | Lipophilicity (CLogP) |
|---|---|
| Target Compound Data | 3.45 |
| Comparator Or Baseline | 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane: CLogP = 2.12 |
| Quantified Difference | ΔCLogP = +1.33 |
| Conditions | Calculated value based on chemical structure |
Why This Matters
Higher lipophilicity (ΔCLogP +1.33) may improve compound's ability to cross biological membranes, impacting oral bioavailability and cell permeability in drug development programs.
- [1] PubChem. 2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane. CID 11727389. View Source
- [2] PubChem. 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane. CID 11727390. View Source
